1-Cyclobutaneamidocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutaneamidocyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring fused to a cyclobutane ring with an amide and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutaneamidocyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutaneamidocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carboxylic acid group to an alcohol.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-Cyclobutaneamidocyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Cyclobutaneamidocyclopropane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
1-Aminocyclobutane-1-carboxylic acid: Another analog with a cyclobutane ring, used in various biochemical studies.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(cyclobutanecarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7(6-2-1-3-6)10-9(4-5-9)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
JVHLNJBWZGBBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.